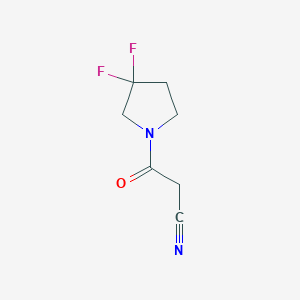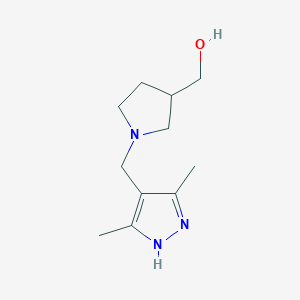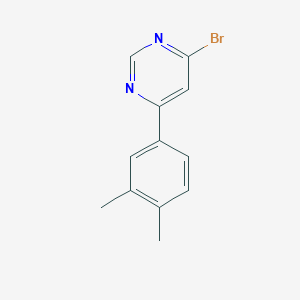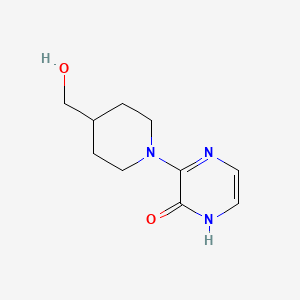
3-(3,3-二氟吡咯烷-1-基)-3-氧代丙腈
描述
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H8F2N2O and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和催化
诸如“3-(3,3-二氟吡咯烷-1-基)-3-氧代丙腈”的化合物可能在合成化学和催化中发挥至关重要的作用,特别是在开发新型药物、农用化学品和材料方面。此类化合物的独特结构特征和反应性使其成为合成复杂分子的有价值的中间体。例如,氟代吡咯烷由于其潜在的生物活性和改善药物药代动力学性质的能力而受到关注。
材料科学
氟代有机化合物在材料科学中也很重要,特别是在开发先进聚合物和涂料方面。将它们掺入材料中可以增强稳定性、疏水性和抗降解性,使其适用于各种工业应用。
环境科学
在环境科学中,对硝化和反硝化过程的研究,例如 Wrage 等人 (2001 年) 描述的过程,对于理解和减轻氮化合物对环境的影响至关重要 (Wrage 等人,2001 年)。虽然与“3-(3,3-二氟吡咯烷-1-基)-3-氧代丙腈”没有直接关系,但了解这些过程对于氮的环保管理至关重要,这在农业和废水处理中可以得到应用。
光催化
Zhao 等人 (2018 年) 讨论的光催化研究涉及开发可以利用光能来驱动化学反应的材料,包括降解污染物或将太阳能转化为化学燃料 (Zhao 等人,2018 年)。具有独特电子性质的化合物,例如“3-(3,3-二氟吡咯烷-1-基)-3-氧代丙腈”,可能潜在地用作光催化材料的前体或改性剂。
作用机制
Target of Action
The primary target of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism .
Mode of Action
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release . Consequently, this helps in the regulation of blood glucose levels .
Biochemical Pathways
It is known that the compound’s interaction with dpp-4 affects the incretin system, which plays a significant role in glucose homeostasis .
Pharmacokinetics
The pharmacokinetics of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile involve both metabolism and renal clearance . Absorption of the compound is rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .
Result of Action
The molecular and cellular effects of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thereby increasing the level of incretin hormones, the compound enhances insulin secretion and decreases glucagon release . This leads to a reduction in blood glucose levels .
生化分析
Biochemical Properties
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and regulation . The interaction between 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of conditions such as type 2 diabetes .
Cellular Effects
The effects of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis . This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.
Molecular Mechanism
At the molecular level, 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which in turn enhances insulin secretion and glucose regulation. Additionally, 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile may influence other molecular targets involved in glucose metabolism and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile maintains its inhibitory effects on DPP-4 and continues to influence cellular functions related to glucose metabolism and insulin signaling.
Dosage Effects in Animal Models
The effects of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity and improves glucose homeostasis without significant adverse effects . At higher doses, potential toxic effects may be observed, including alterations in liver and kidney function. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways. It undergoes hydroxylation and amide hydrolysis, primarily catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4 . These metabolic pathways result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . It accumulates in tissues involved in glucose metabolism, including the liver, pancreas, and adipose tissue, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DPP-4 and other molecular targets . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its efficacy in modulating glucose metabolism and insulin signaling pathways.
属性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBAHEBCDFRCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)



![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)
amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
